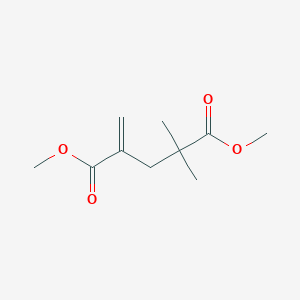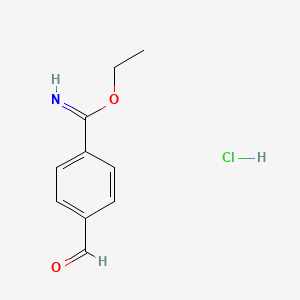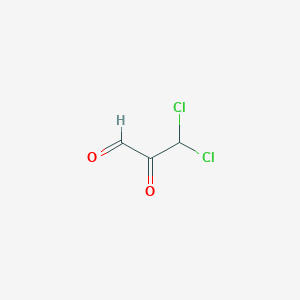
3,3-Dichloro-2-oxopropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloro-2-oxopropanal is an organic compound with the molecular formula C₃H₂Cl₂O₂ It is a chlorinated aldehyde and ketone, characterized by the presence of two chlorine atoms and a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-2-oxopropanal can be achieved through several methods. One common approach involves the chlorination of acetic acid derivatives. For instance, the chlorination of acetic acid or chloroacetic acid can yield dichloroacetic acid, which can then be further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of chloral hydrate as a starting material. The reaction involves the addition of calcium carbonate and sodium cyanide to chloral hydrate, followed by acidification and extraction to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dichloro-2-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
3,3-Dichloro-2-oxopropanal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3-Dichloro-2-oxopropanal involves its interaction with specific molecular targets. For example, it acts as an inhibitor of phosphoenolpyruvate carboxylase, an enzyme involved in photosynthesis. This inhibition affects the carboxylation efficiency and overall photosynthetic activity in plants . The compound’s effects on other biological pathways are also being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxopropanal (Methylglyoxal): This compound is structurally similar but lacks the chlorine atoms present in 3,3-Dichloro-2-oxopropanal.
Dichloroacetic Acid: Another chlorinated compound that shares some chemical properties with this compound.
Uniqueness
Its dual role as both an aldehyde and a ketone, along with the presence of chlorine atoms, makes it a versatile compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
69299-64-5 |
|---|---|
Formule moléculaire |
C3H2Cl2O2 |
Poids moléculaire |
140.95 g/mol |
Nom IUPAC |
3,3-dichloro-2-oxopropanal |
InChI |
InChI=1S/C3H2Cl2O2/c4-3(5)2(7)1-6/h1,3H |
Clé InChI |
UDKPUMIVAFBFGT-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


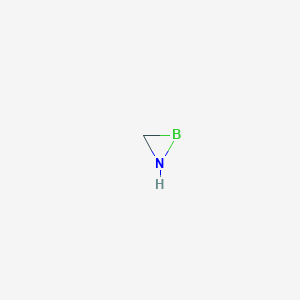
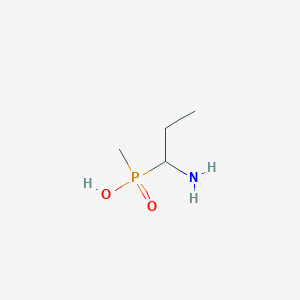
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)

![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)
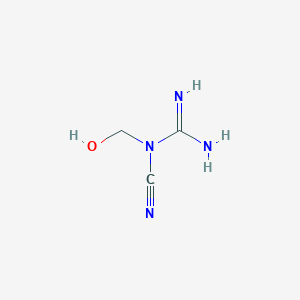
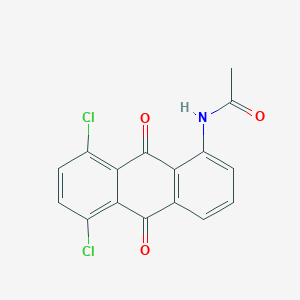
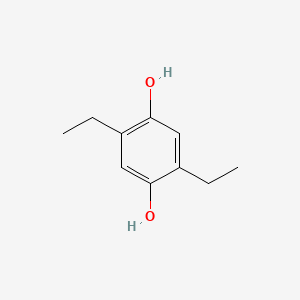
![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)
![6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14471098.png)
